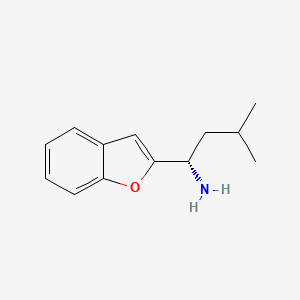

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine

Description

“(1S)-1-(1-Benzofuran-2-yl)-3-methylbutan-1-amine” is a chiral amine derivative featuring a benzofuran moiety substituted at the 2-position with a branched alkylamine chain. The (1S) stereochemistry confers enantioselectivity, which may influence its pharmacological interactions and metabolic pathways. This compound’s benzofuran core contributes to aromatic stability and π-π stacking interactions, while the 3-methylbutan-1-amine chain introduces steric and electronic effects that modulate receptor binding and solubility.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C13H17NO/c1-9(2)7-11(14)13-8-10-5-3-4-6-12(10)15-13/h3-6,8-9,11H,7,14H2,1-2H3/t11-/m0/s1 |

InChI Key |

ZGGSJPWPXMPDDY-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1=CC2=CC=CC=C2O1)N |

Canonical SMILES |

CC(C)CC(C1=CC2=CC=CC=C2O1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

Attachment of the Butan-1-amine Structure: The butan-1-amine structure is introduced through a series of reactions, including alkylation and amination.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Isomers: Positional Variations in the MABB Series

The MABB (N-methyl-1-benzofuran-yl-butanamine) series includes positional isomers differing in the benzofuran substitution site. Key examples from literature include:

Key Findings :

- Positional Effects : The 2-substituted benzofuran (as in 2-MABB and the target compound) optimizes steric alignment for receptor interaction compared to 3- or 4-substituted isomers. This is attributed to the spatial orientation of the amine group relative to the benzofuran’s electron-rich aromatic system .

- Enantioselectivity : The (1S) configuration of the target compound may enhance binding specificity compared to racemic mixtures or (1R) enantiomers, though empirical data are needed.

Benzofuran Derivatives with Modified Substituents

- The propan-2-amine chain also shortens the alkyl spacer, altering pharmacokinetics .

- 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine (): Saturation of the benzofuran ring (dihydro structure) reduces aromaticity, likely diminishing π-π interactions with receptors. This modification may lower psychoactivity but improve metabolic stability .

Pharmacological and Metabolic Comparisons

While direct data for “(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine” are sparse, insights can be extrapolated from related compounds:

- Receptor Affinity: The benzofuran-2-yl group in 2-MABB is associated with higher serotonin receptor binding than non-benzofuran amines (e.g., tryptamines) .

- Metabolism : Methyl branching in the 3-methylbutan-1-amine chain may slow hepatic oxidation compared to linear chains, prolonging half-life. This contrasts with compounds like 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride (), where the cyclobutyl group enhances rigidity and metabolic resistance .

Biological Activity

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine, also known as a derivative of benzofuran, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including its neuropharmacological effects, anticancer properties, and antimicrobial activity.

The molecular formula of this compound is with a molecular weight of approximately 201.28 g/mol. The compound is characterized by the presence of a benzofuran moiety, which contributes to its distinct chemical properties and biological activities.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Neuropharmacological Effects

Research indicates that this compound may interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other neurological conditions. Its structural similarity to known psychoactive substances implies that it may exhibit stimulant or empathogenic properties.

2. Anticancer Properties

Recent studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. For instance, derivatives containing benzofuran scaffolds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Studies Involving Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | <40 | ROS induction |

| Compound B | SiHa | <50 | Apoptosis induction |

| Compound C | C33A | <30 | Autophagy activation |

3. Antimicrobial Activity

Benzofuran derivatives have also been assessed for their antimicrobial properties. Some studies indicate moderate antibacterial activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests that these compounds could serve as lead structures for developing new antimicrobial agents.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

Case Study 1: Neuropharmacological Evaluation

A study investigating the effects of benzofuran derivatives on serotonin receptors demonstrated that these compounds could enhance serotonergic signaling, which is crucial for mood regulation. The findings suggest potential therapeutic roles in treating depression and anxiety disorders.

Case Study 2: Apoptosis Induction in Cancer Cells

In vitro experiments revealed that certain benzofuran derivatives could significantly increase caspase activity in K562 leukemia cells, indicating a strong pro-apoptotic effect. The study utilized flow cytometry to confirm the induction of apoptosis via mitochondrial pathways, further supporting the anticancer potential of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.